N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound that features a thiazole ring, a naphthalene moiety, and a phenylsulfonyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with a thioamide under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation using a sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is obtained by acylation of the thiazole derivative with a suitable acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide: can be compared with other thiazole derivatives, naphthalene-containing compounds, and sulfonylacetamides.
Thiazole Derivatives: Often studied for their antimicrobial and anticancer properties.
Naphthalene-Containing Compounds: Known for their aromatic properties and potential biological activities.
Sulfonylacetamides: Investigated for their role in medicinal chemistry as enzyme inhibitors or therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-13H,14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQWNLXHMXQXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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